![molecular formula C22H22N4O4 B7715009 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide, also known as Temozolomide, is an orally administered chemotherapy drug that is used to treat various types of cancer, including glioblastoma multiforme, a type of brain tumor. Temozolomide is a prodrug that is converted into its active form, MTIC (methyl-triazeno-imidazole-carboxamide), in the body. MTIC then damages the DNA of cancer cells, preventing them from dividing and growing.
Mecanismo De Acción
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide is a DNA alkylating agent that forms adducts with the DNA of cancer cells, leading to the formation of DNA crosslinks and strand breaks. This ultimately results in the inhibition of DNA replication and cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has been shown to have both biochemical and physiological effects on the body. Biochemically, it has been shown to induce DNA damage and apoptosis in cancer cells. Physiologically, it has been shown to cause lymphopenia, thrombocytopenia, and neutropenia in some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments, including its ability to induce DNA damage and apoptosis in cancer cells. However, its use is limited by its potential toxicity and the need for specialized equipment and procedures to handle and dispose of the drug.
Direcciones Futuras
For research on N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide include the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, research is needed to identify biomarkers that can predict patient response to the drug, as well as to identify new targets for its use in the treatment of other types of cancer.
Métodos De Síntesis
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide can be synthesized using several methods, including the reaction of 3,4,5-trimethoxybenzoyl chloride with 1-ethyl-1H-pyrazole-3,4-diamine in the presence of a base such as triethylamine. The resulting product is then treated with nitrous acid to form the active compound, MTIC.
Aplicaciones Científicas De Investigación
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer, including glioblastoma multiforme, melanoma, and lymphoma. It has been shown to have a significant impact on the survival rates of patients with these types of cancers, with some studies reporting up to a 50% increase in survival time.
Propiedades
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-5-26-21-15(10-13-8-6-7-9-16(13)23-21)20(25-26)24-22(27)14-11-17(28-2)19(30-4)18(12-14)29-3/h6-12H,5H2,1-4H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRGBSOCLZBGRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.